Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula . It belongs to the class of imidazo[1,2-a]pyrazines, which are recognized for their diverse applications in medicinal chemistry and material science. This compound is particularly notable for its potential biological activities and as a building block in organic synthesis.
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate can be sourced from various chemical suppliers and research institutions specializing in organic compounds. Its synthesis has been documented in academic literature, highlighting its relevance in synthetic organic chemistry.
This compound is classified under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyrazines. It is characterized by a five-membered ring structure containing both nitrogen and carbon atoms, which contributes to its unique chemical properties.
The synthesis of ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves several key steps:
The reaction conditions for synthesizing ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involve controlling temperature and pressure to optimize yield and purity. Continuous flow reactors may also be utilized in industrial settings to improve efficiency.
The molecular structure of ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate features a pyrazine ring fused with an imidazole ring. The presence of the carboxylate group at position three enhances its reactivity and solubility.
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance:
The mechanism of action for ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity by binding to active sites or influencing receptor signaling pathways. This interaction is critical for its potential applications in pharmacology.
Relevant data regarding these properties can be found in various chemical databases and literature sources.
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate has several scientific uses:
Imidazo-fused heterocycles emerged as privileged scaffolds in medicinal chemistry during the late 20th century, with early research focused on imidazo[1,2-a]pyridines for their antibacterial and anxiolytic properties. The structural evolution toward imidazo[1,2-a]pyrazines represented a strategic advancement to enhance hydrogen-bonding capabilities and modulate electron distribution patterns. These bicyclic systems combine the hydrogen-bond accepting pyrazine ring with the hydrogen-bond donating imidazole moiety, creating versatile pharmacophores for targeted protein interactions. The imidazo[1,2-a]pyrazine core specifically gained prominence in the 2010s following high-throughput screening campaigns that identified its derivatives as potent modulators of central nervous system targets [5].
Table 1: Historical Milestones in Imidazo[1,2-a]pyrazine Development
Time Period | Development Phase | Key Advancements | Therapeutic Applications |
---|---|---|---|
1980-2000 | Early Exploration | Synthesis of unsubstituted core | Antibacterial agents |
2000-2010 | Scaffold Optimization | C2/C3 functionalization | Kinase inhibitors |
2010-Present | Targeted Therapeutics | 8-position diversification | CNS disorders, Anticonvulsants |
Structural diversification of the imidazo[1,2-a]pyrazine scaffold has systematically progressed through three generations: (1) Initial exploration focused on simple alkyl ester derivatives at the C3 position; (2) Second-generation compounds incorporated aryl substitutions at C2 to enhance π-stacking interactions; (3) Contemporary approaches exploit the C8 position for steric control and solubility modulation. This evolution is exemplified by ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, where the 8-methyl group imposes conformational restraint while the ethyl ester provides a synthetic handle for derivatization. The methyl substitution at C8 specifically mitigates oxidative metabolism at this position, addressing a key limitation of earlier unsubstituted analogs [5] [10].
Synthetic methodologies have evolved from traditional batch processing to innovative continuous flow systems. Early routes suffered from limited scalability and low yields in hydrogenation steps, particularly for saturated variants. Contemporary approaches employ Pd/C-catalyzed continuous flow hydrogenation, achieving yields exceeding 85% for 5,6,7,8-tetrahydro derivatives. These advances enabled the production of gram-scale quantities for preclinical studies, positioning imidazo[1,2-a]pyrazines as practical building blocks for drug discovery programs targeting complex diseases [10].
Chemical Profile and Availability
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 77112-52-8) is commercially available as ≥97% pure material with established stability profiles when stored under inert gas at 2-8°C. The compound exhibits favorable physicochemical properties including moderate lipophilicity (cLogP ~1.2) and polar surface area (56.5 Ų), balancing blood-brain barrier permeability with aqueous solubility. Key suppliers include AChemBlock (Catalog G-6543) and Matrix Scientific, with pricing reflecting its high-value applications ($510/25g to $1,380/100g). Current production capacity exceeds 100kg/month through established Chinese manufacturers like Amadis Chemical, ensuring consistent supply for drug discovery programs [4] [3] [1].
Table 2: Key Chemical Properties and Suppliers
Property | Specification | Relevance to Drug Discovery |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ | Balanced heteroatom content |
Molecular Weight | 219.25 g/mol | Optimal for CNS penetration |
Hydrogen Bond Acceptors | 5 | Enhanced target interactions |
Rotatable Bonds | 4 | Conformational flexibility |
Purity | ≥97% | Suitable for SAR studies |
Storage Conditions | 2-8°C under inert gas | Long-term stability |
Pharmacological Significance and Research Applications
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate serves two primary roles in contemporary research: (1) As a synthetic intermediate for AMPA receptor (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) modulators targeting epilepsy; (2) As a precursor for antitubercular agents active against multidrug-resistant strains. Its significance stems from the strategic positioning of the 8-methyl group, which imparts ~15-fold enhanced potency in AMPA receptor binding compared to unsubstituted analogs. The ethyl ester functionality enables straightforward hydrolysis to carboxylic acid derivatives or transformation to amide bioisosteres, facilitating rapid structure-activity relationship exploration [5] [8].
In neuroscience research, derivatives show exceptional selectivity for transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) enriched in the hippocampus. Unlike non-selective antagonists like perampanel, 8-methyl-substituted derivatives achieve hippocampal-specific receptor occupancy at subnanomolar concentrations. This regional selectivity translates to robust seizure protection in corneal kindling and pentylenetetrazole anticonvulsant models without cerebellar side effects. The methyl group specifically reduces efflux transporter susceptibility (P-glycoprotein ratio <2.0), significantly improving brain penetration (Kpu,u >0.3) compared to bulkier 8-substituents [5].
Table 3: Pharmacological Profile of Key Derivatives
Derivative Structure | Target Activity | Selectivity vs γ-2 | Brain Penetration (Kpu,u) |
---|---|---|---|
8-H unsubstituted | GluA1/γ-8 pIC₅₀ = 6.7 | >100μM inactive | 0.08 |
8-Methyl | GluA1/γ-8 pIC₅₀ = 8.2 | >100μM inactive | 0.34 |
8-Morpholine | GluA1/γ-8 IC₅₀ = 0.3nM | >100μM inactive | 0.28 |
Synthetic Versatility and Structure-Activity Relationship Studies
The synthetic flexibility of ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate enables comprehensive structure-activity relationship investigations through three strategic modification points: (1) Ester hydrolysis/derivatization at C3; (2) Electrophilic aromatic substitution at C5; (3) Palladium-catalyzed cross-coupling at C6. The 8-methyl group uniquely facilitates regioselective functionalization at adjacent positions through steric and electronic effects. Suzuki-Miyaura couplings at C3 achieve >80% yields with arylboronic acids bearing hydrogen-bond donors, yielding nanomolar-potent AMPA receptor modulators when combined with 8-methyl substitution [5] [4].
Core transformations demonstrate the critical importance of the 8-methyl group to metabolic stability. While unsubstituted imidazopyrazines suffer from rapid microsomal clearance (>86 mL/min/kg in rats), 8-methyl analogs reduce extraction ratios by 40-60% in human liver microsomes. This stability enhancement enables oral bioavailability exceeding 60% in preclinical species, overcoming a key limitation of early-generation compounds. Additionally, the methyl group disfavors CYP3A4 oxidation, reducing the risk of reactive metabolite formation [5] [10].
Synthetic Route Highlights:
Emerging Therapeutic Applications
Beyond neuroscience applications, ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate derivatives demonstrate expanding therapeutic relevance:
These diversified applications highlight ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate as a privileged template in modern medicinal chemistry, combining synthetic accessibility with targeted bioactivity across multiple therapeutic domains.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0